molecular formula C9H8F3N B13252021 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13252021
M. Wt: 187.16 g/mol
InChI Key: AGLRNHNWBVPFHK-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of three fluorine atoms attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of an indene precursor. One common method includes the reaction of 5,6,7-trifluoroindene with ammonia under controlled conditions to introduce the amine group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups such as hydroxyl or alkyl groups.

Scientific Research Applications

5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and photovoltaic cells.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine
  • 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
  • 5,6,7-Trifluoroindene

Uniqueness

5,6,7-Trifluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced stability and selectivity in various applications.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H8F3N/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11/h3,6H,1-2,13H2

InChI Key

AGLRNHNWBVPFHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2C1N)F)F)F

Origin of Product

United States

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